molecular formula C22H28N4O3 B2398290 N1-(2-ethoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034530-46-4

N1-(2-ethoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2398290
CAS RN: 2034530-46-4
M. Wt: 396.491
InChI Key: DXJWBYBYWBJJCM-UHFFFAOYSA-N
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Description

“N1-(2-ethoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide” is a complex organic compound. Based on its name, it is a type of oxalamide, which is a class of compounds containing an oxalamide group, a functional group with the formula R-C(O)-NH-C(O)-R’. Oxalamides are derived from oxalic acid, which is the simplest dicarboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have an oxalamide core, with various substituents attached, including a 2-ethoxyphenyl group, a 2-methylpyridin-4-yl group, and a piperidin-4-yl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, solubility, stability, and reactivity .

Scientific Research Applications

Molecular Structure and Crystal Packing

Studies on compounds with similar structural characteristics, such as hydroxy derivatives of hydropyridine and piperidine, have focused on understanding their molecular and crystal structures through X-ray diffraction analysis. These investigations shed light on the influence of intramolecular and intermolecular hydrogen bonds on molecule conformation and packing in crystals, highlighting their potential in forming noncentrosymmetric and polysystem crystals due to their conformational flexibility and ability to form extensive hydrogen-bonded networks (Kuleshova & Khrustalev, 2000).

Receptor Mechanisms and Pharmacological Treatments

Research into the role of orexin-1 receptor mechanisms in compulsive food consumption has utilized compounds with piperidine structures to evaluate their effects in a binge eating model. These studies have demonstrated that certain piperidine derivatives can reduce compulsive food intake, suggesting their potential as pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Antiviral and Antimicrobial Activities

The synthesis and biological evaluation of oximino-piperidino-piperidine amides have been explored for their potential in treating HIV-1 infection. Such studies have led to the identification of compounds with potent antiviral activity against a wide range of primary HIV-1 isolates, underscoring the therapeutic potential of this class of compounds in antiviral therapies (Palani et al., 2002).

Antioxidant and Antimicrobial Properties

Another area of research has been the synthesis of novel piperidine derivatives and their evaluation for antioxidant and antimicrobial activities. Such compounds have shown positive efficacy in in vitro assays, with some demonstrating promising antioxidant properties and others exhibiting significant antibacterial and antifungal activities. This highlights the potential of piperidine derivatives in developing new treatments for microbial infections and diseases associated with oxidative stress (Harini et al., 2014).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to determine its physical and chemical properties, investigations into its reactivity and potential uses, and assessments of its safety and environmental impact .

properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-3-29-20-7-5-4-6-19(20)25-22(28)21(27)24-15-17-9-12-26(13-10-17)18-8-11-23-16(2)14-18/h4-8,11,14,17H,3,9-10,12-13,15H2,1-2H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJWBYBYWBJJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-ethoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide

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